Cas no 847744-71-2 ((Z)-3-(4-Bromothiophen-2-yl)-2-cyano-N-(2-methoxyphenyl)prop-2-enamide)

(Z)-3-(4-Bromothiophen-2-yl)-2-cyano-N-(2-methoxyphenyl)prop-2-enamide structure
847744-71-2 structure
Product Name:(Z)-3-(4-Bromothiophen-2-yl)-2-cyano-N-(2-methoxyphenyl)prop-2-enamide
CAS No:847744-71-2
Molecular Formula:C15H11BrN2O2S
Molecular Weight:363.229041337967
CID:5912876
PubChem ID:92931312

(Z)-3-(4-Bromothiophen-2-yl)-2-cyano-N-(2-methoxyphenyl)prop-2-enamide Properties

Names and Identifiers

    • EN300-26597625
    • 3-(4-bromothiophen-2-yl)-2-cyano-N-(2-methoxyphenyl)prop-2-enamide
    • Z44339552
    • (Z)-3-(4-Bromothiophen-2-yl)-2-cyano-N-(2-methoxyphenyl)prop-2-enamide
    • 847744-71-2
    • InChIKey: QHBCQMMFAAHOFK-POHAHGRESA-N
    • Inchi: 1S/C15H11BrN2O2S/c1-20-14-5-3-2-4-13(14)18-15(19)10(8-17)6-12-7-11(16)9-21-12/h2-7,9H,1H3,(H,18,19)/b10-6-
    • SMILES: BrC1=CSC(=C1)/C=C(/C#N)\C(NC1C=CC=CC=1OC)=O

Computed Properties

  • Exact Mass: 361.97246g/mol
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Rotatable Bond Count: 4
  • Monoisotopic Mass: 361.97246g/mol
  • Heavy Atom Count: 21
  • Complexity: 460
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 1
  • XLogP3: 4
  • Topological Polar Surface Area: 90.4Ų

(Z)-3-(4-Bromothiophen-2-yl)-2-cyano-N-(2-methoxyphenyl)prop-2-enamide Pricemore >>

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
Enamine
EN300-26597625-0.05g
847744-71-2 90%
0.05g
$246.0 2023-09-13

(Z)-3-(4-Bromothiophen-2-yl)-2-cyano-N-(2-methoxyphenyl)prop-2-enamide Related Literature

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